molecular formula C13H20BN3O2 B14848666 [2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid

[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid

Cat. No.: B14848666
M. Wt: 261.13 g/mol
InChI Key: HVXYJXNSRCXVIN-UHFFFAOYSA-N
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Description

[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid: is a boronic acid derivative that features a unique structure combining an octahydroquinoline moiety with a pyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s distinct structure makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid typically involves the following steps:

    Formation of the Octahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under high pressure and temperature conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Boronic Acid Introduction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the pyrimidine ring or the octahydroquinoline moiety, potentially leading to partially or fully reduced derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, especially in Suzuki-Miyaura cross-coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Hydrogen gas or hydride donors like sodium borohydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced derivatives of the original compound.

    Substitution: New biaryl compounds formed through cross-coupling.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.

    Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine:

    Drug Development: The unique structure of the compound makes it a potential candidate for drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Biological Probes: It can be used in the development of probes for studying biological processes, given its ability to interact with biomolecules.

Industry:

    Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The octahydroquinoline and pyrimidine moieties can interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine ring but differ in the substituents, leading to variations in their chemical and biological properties.

    Quinoline Derivatives: Compounds with a quinoline core, such as quinolin-2-ones, exhibit different reactivity and applications compared to octahydroquinoline derivatives.

Uniqueness: The combination of an octahydroquinoline moiety with a pyrimidine ring and a boronic acid group in [2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid is unique, providing a distinct set of chemical properties and potential applications. This structural uniqueness allows for diverse reactivity and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H20BN3O2

Molecular Weight

261.13 g/mol

IUPAC Name

[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C13H20BN3O2/c18-14(19)11-8-15-13(16-9-11)17-7-3-5-10-4-1-2-6-12(10)17/h8-10,12,18-19H,1-7H2

InChI Key

HVXYJXNSRCXVIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCC3C2CCCC3)(O)O

Origin of Product

United States

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